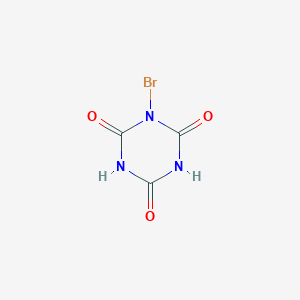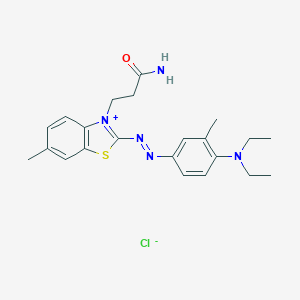
Diammonium fumarate
Overview
Description
Diammonium fumarate is a compound with the molecular formula C4H10N2O4 . It is the ammonium salt of fumaric acid . As a food additive, it has the E number E368 .
Molecular Structure Analysis
The molecular weight of Diammonium fumarate is 150.13 g/mol . The IUPAC name for this compound is azane; (E)-but-2-enedioic acid . The InChI representation is InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; . The canonical SMILES representation is C(=CC(=O)O)C(=O)O.N.N .
Scientific Research Applications
Crystal Structure Analysis : Diammonium fumarate has been studied for its crystal structures, demonstrating unique three-dimensional hydrogen-bond networks, which are significant for understanding solid-state photoreactivities (Hosomi, Ito, & Ohba, 1998).
Nonlinear Optical Properties : Research has shown that diammonium fumarate crystals possess nonlinear optical properties, making them potential materials for photonic and optoelectronic applications (Kalaimani, Ramya, Aarthi, & Ramachandra Raja, 2019).
Solid-State NMR Spectroscopy : Studies have utilized diammonium fumarate in solid-state NMR spectroscopy, aiding in the development of techniques for efficient recoupling of spin-1/2 pair dipolar interactions, which is crucial for molecular structure determination (Hohwy, Jakobsen, Edén, Levitt, & Nielsen, 1998).
Self-Assembly and Hydrogen Bonding : Research on molecular assemblies derived from diammonium fumarate and other compounds has provided insights into self-assembly processes directed by NH-O hydrogen bonding, relevant for material science and chemistry (Adam, Atkinson, Lindoy, McCool, & Rambusch, 2001).
Agricultural Applications : Diammonium fumarate has been studied in agriculture, particularly in enhancing glyphosate phytotoxicity and improving the yield and nutrient use efficiency of crops like wheat (Nalewaja & Matysiak, 1993; Ahmad, Imran, Hussain, Mahmood, Hussain, & Hasnain, 2017).
Material Science and MOF Synthesis : It has been involved in the synthesis of metal-organic frameworks (MOFs), highlighting its role in forming novel materials with potential applications in biomaterials and other fields (Wißmann, Schaate, Lilienthal, Bremer, Schneider, & Behrens, 2012).
Photovoltaic Devices : Diammonium fumarate has been explored in the context of defect passivation in perovskite photovoltaic devices, indicating its potential in enhancing the performance of these devices (Zhao, Chueh, Chen, Rajagopal, & Jen, 2016).
Medicinal Applications : Its derivative, diammonium glycyrrhizinate, has been researched for its antiviral effects and potential in treating conditions like ulcerative colitis (Sui, Yin, & Ren, 2009; Yuan, Ji, Wu, Jiao, Sun, & Feng, 2006).
properties
IUPAC Name |
azane;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKXWJDFFQPBQL-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium fumarate | |
CAS RN |
14548-85-7 | |
| Record name | Ammonium fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2E)-, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




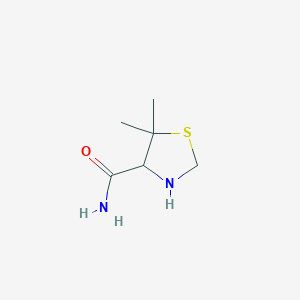



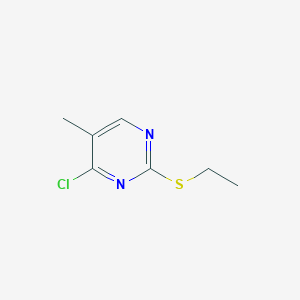
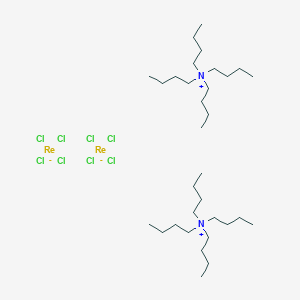
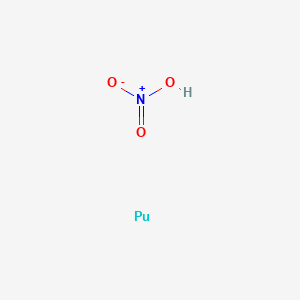
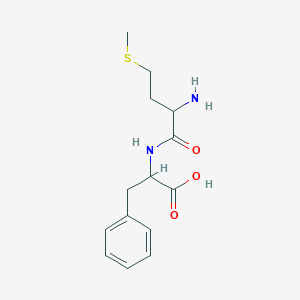
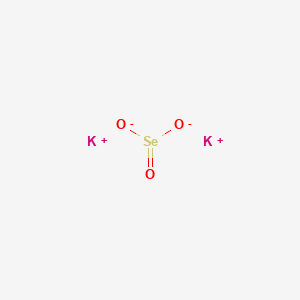
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

